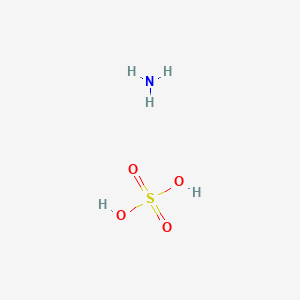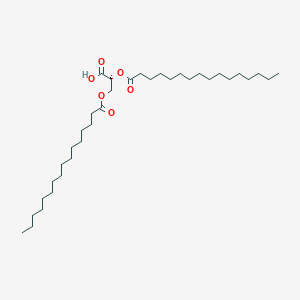
Hypochlorous acid calcium salt
Overview
Description
Calcium hypochlorite is an inorganic compound with the chemical formula Ca(ClO)₂ . It is a white solid, although commercial samples appear yellow . It strongly smells of chlorine, owing to its slow decomposition in moist air . It is the main active ingredient of commercial products called bleaching powder, used for water treatment and as a bleaching agent .
Synthesis Analysis
Calcium hypochlorite is produced industrially by treating lime (calcium hydroxide) with chlorine . The reaction is as follows: 2 Cl₂ + 2 Ca(OH)₂ → CaCl₂ + Ca(ClO)₂ + 2 H₂O .Molecular Structure Analysis
The structure of a Ca(ClO)₂ molecule consists of one Ca²⁺ ion and two ClO⁻ ions . Each chlorite ion has a charge of -1 whereas the calcium ion has a charge of +2. Therefore, one calcium cation can form ionic bonds with two hypochlorite ions .Chemical Reactions Analysis
Calcium hypochlorite reacts rapidly with acids producing calcium chloride, chlorine gas, and water . The reaction is as follows: Ca(ClO)₂ + 4 HCl → CaCl₂ + 2 Cl₂ + 2 H₂O . It is a general oxidizing agent and therefore finds some use in organic chemistry .Physical And Chemical Properties Analysis
Calcium hypochlorite is a white/grey solid at room temperatures . Its solubility in water is 21g/100 mL and it reacts with the water when dissolved . Its solubility in hard water is relatively low when compared to its solubility in soft/medium-hard water .Scientific Research Applications
Disinfection and Sanitation
Hypochlorous acid calcium salt, commonly known as calcium hypochlorite, is widely used for disinfection purposes. It is a key component in sanitizing swimming pools and is also employed in industrial applications for water treatment and surface sanitation due to its strong oxidizing properties .
Organic Chemistry
In organic chemistry, calcium hypochlorite serves as an effective oxidizing agent. It is utilized in the cleavage of glycols, alpha-hydroxy carboxylic acids, and keto acids to produce fragmented aldehydes or carboxylic acids .
Bleaching Agent
Calcium hypochlorite is extensively used in the bleaching of pulp and textiles. Its oxidizing ability helps in breaking down dyes and natural pigments, leading to the whitening of materials .
Chemical Synthesis
The compound finds application in the synthesis of other chemicals, such as the design and creation of novel hypochlorite probes based on pyridinium salt, which are highly sensitive to hypochlorite with a very low detection limit .
Biological Imaging
Hypochlorous acid calcium salt is used in biological systems for imaging purposes. Fluorescence imaging techniques utilize this compound to detect and visualize Hypochlorous Acid (HOCl) within live cells .
Environmental Monitoring
Calcium hypochlorite can be used in environmental monitoring as a probe for detecting HOCl in various ecosystems, helping in the assessment of water quality and pollution levels .
Mechanism of Action
Target of Action
Hypochlorous acid calcium salt, also known as calcium hypochlorite, primarily targets microorganisms . It is effective against a broad range of microorganisms and is used as a disinfectant . The compound is also a strong oxidant, reacting violently with combustible and reducing materials .
Mode of Action
Calcium hypochlorite acts as a strong base and a powerful oxidizing agent . When dissolved in water, the hypochlorite anion accepts a proton from H2O, liberating an OH– ion . This compound can readily accept an electron, making it a powerful oxidizing agent . It mediates its antimicrobial action by reacting with fatty acids and amino acids . Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution .
Biochemical Pathways
In living organisms, hypochlorous acid is generated by the reaction of hydrogen peroxide with chloride ions under the catalysis of the heme enzyme myeloperoxidase (MPO) . This process is part of the body’s immune response to fight infections . Hypochlorous acid can cause major alterations in the cellular antioxidant defense system and inhibition of glycolytic pathways, which increase the susceptibility of cells to oxidative damage .
Pharmacokinetics
The concentration of the hypochlorite depends on the overall efficiency of disinfection .
Result of Action
The result of calcium hypochlorite’s action is the destruction of microorganisms, leading to cellular disruption and death . This action is swift and effective, ensuring rapid disinfection . Its ability to achieve high levels of cleanliness without residue is particularly valued in settings requiring the utmost hygiene .
Action Environment
It decomposes rapidly above 175°C and on contact with acids, producing chlorine and oxygen . This generates a fire and explosion hazard . The substance is a strong oxidant and reacts violently with combustible and reducing materials . The solution in water is a medium strong base . It reacts violently with ammonia, amines, nitrogen compounds, and many other substances, generating an explosion hazard . It attacks many metals, producing flammable/explosive gas (hydrogen) . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
calcium;hypochlorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.ClHO/c;1-2/h;2H/q+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTJSUDCSFUMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OCl.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaClHO+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypochlorous acid calcium salt | |
CAS RN |
7778-54-3 | |
| Record name | Losantin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: How does calcium hypochlorite work as a disinfectant in water treatment?
A1: Calcium hypochlorite (Ca(OCl)2) acts as a disinfectant by releasing hypochlorous acid (HOCl) when dissolved in water. Hypochlorous acid is a strong oxidant that effectively destroys bacteria, viruses, and other microorganisms present in water. While the exact mechanism is complex, it is believed that HOCl disrupts the cell walls and essential enzymes of microorganisms, ultimately leading to their inactivation. [, ]
Q2: The research mentions adjusting the "disinfectant dose" to control residual chlorine concentration. Why is this important?
A2: Maintaining an appropriate residual chlorine concentration in treated water is crucial for several reasons. Firstly, it ensures the long-term disinfection efficacy as water travels through the distribution system. Secondly, while a certain level of chlorine is necessary for disinfection, excessive residual chlorine can lead to undesirable taste and odor issues in drinking water. Therefore, adjusting the calcium hypochlorite dose helps strike a balance between effective disinfection and maintaining acceptable water quality for consumers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


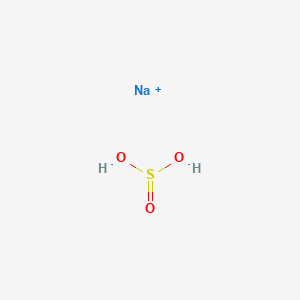


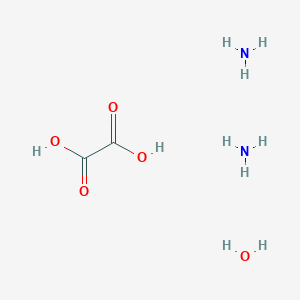

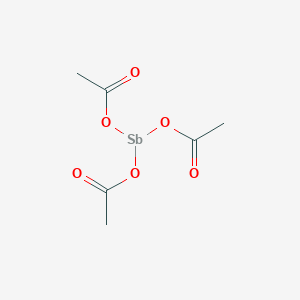

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
